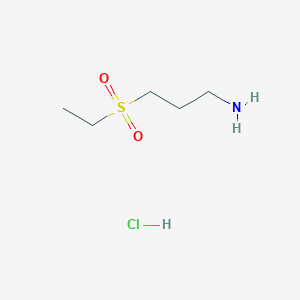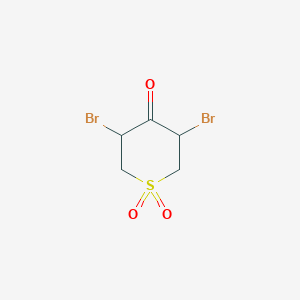
2-Amino-1-(3,4-dimethoxyphenyl)ethanone
Vue d'ensemble
Description
2-Amino-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the chemical formula C10H13NO3. It is also known as 3,4-dimethoxyphenacylamine. This compound is a white crystalline solid that is soluble in water and organic solvents. It has significant applications in organic synthesis and is often used as a starting material for the synthesis of other organic compounds .
Méthodes De Préparation
The preparation of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3’,4’-dimethoxyacetophenone with hydrogen chloride. The reaction is carried out in an appropriate solvent with controlled temperature. After the reaction is complete, the product is filtered and washed with a solvent. The pure compound is then obtained through crystallization .
Analyse Des Réactions Chimiques
2-Amino-1-(3,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, boron reagents, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrogen chloride produces [2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]ammonium chloride .
Applications De Recherche Scientifique
2-Amino-1-(3,4-dimethoxyphenyl)ethanone has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other organic compounds. In biology, it is used in the study of various biochemical pathways and molecular interactions. In medicine, it is used in the synthesis of pharmaceutical intermediates. Additionally, it has applications in the field of industry, particularly in the production of fine chemicals and specialty products .
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3,4-dimethoxyphenyl)ethanone involves its role as an acid catalyst and an aminating agent. It interacts with various molecular targets and pathways, facilitating the synthesis of other compounds. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparaison Avec Des Composés Similaires
2-Amino-1-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds such as 3,4-dimethoxyphenylacetonitrile and 3,4-dimethoxyphenethyl alcohol. These compounds share similar structural features but differ in their functional groups and reactivity. For example, 3,4-dimethoxyphenylacetonitrile is used as an intermediate in the synthesis of muscle relaxants, while 3,4-dimethoxyphenethyl alcohol is used in delignification mechanism studies .
Propriétés
IUPAC Name |
2-amino-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGKTSFAOXXMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,6-Trimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3265638.png)






![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)





